![molecular formula C21H26N4O5S B2711154 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-81-4](/img/structure/B2711154.png)
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, commonly known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MS023 is a potent and selective inhibitor of lysine methyltransferase 4D (KMT4D), which is involved in the epigenetic regulation of gene expression.
Scientific Research Applications
Synthetic Applications and Chemical Reactions
Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides : Research by Bhunia, De, and Ma (2022) demonstrates the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method exhibits excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylation products (Bhunia, De, & Ma, 2022).
Antibacterial Properties
Piperazinyl Oxazolidinone Antibacterial Agents : The study by Tucker et al. (1998) highlights the development of piperazinyl oxazolidinones with a six-membered heteroaromatic ring, showing potent antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This research contributes to the understanding of structure-activity relationships within oxazolidinone derivatives (Tucker et al., 1998).
Metal Complex Formation
Zinc(II) Complexes with Aminal and Hemiaminal Ether Derivatives : A study by Purkait et al. (2018) explores the synthesis and structural elucidation of zinc(II) complexes with aminal and hemiaminal ether derivatives. These complexes demonstrate significant phosphatase activities and are characterized by detailed NMR and ESI-MS analyses, providing insights into their potential applications in catalysis and biological systems (Purkait et al., 2018).
properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-6-4-5-7-22-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZBVJKHJPEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.